molecular formula C14H18O3 B181147 Ethyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 141352-62-7

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B181147
CAS No.: 141352-62-7
M. Wt: 234.29 g/mol
InChI Key: BOBSPEXKRNDFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 106596-81-0) is a cyclobutane derivative characterized by a benzyloxy group at the 3-position and an ethyl ester at the 1-position of the cyclobutane ring. Its molecular formula is C₁₄H₁₈O₃, with a molar mass of 234.29 g/mol, density of 1.0632 g/cm³ (25°C), and boiling point of 175°C at 10 Torr . The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its cis-isomer (CAS 141352-62-7) is structurally similar but exhibits distinct stereochemical properties affecting reactivity and applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBSPEXKRNDFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223874
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141352-63-8
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most well-documented synthesis involves a tandem nucleophilic substitution and cyclization reaction. This method utilizes ethyl cyanoacetate and (((1,3-dibromo-2-yl)oxy)methyl)benzene (benzyl 2-bromo-1-(bromomethyl)ethyl ether) in the presence of potassium carbonate (K₂CO₃) as a base, with N,N-dimethylformamide (DMF) as the solvent. The reaction proceeds at 90°C for 4 hours, achieving an 81% yield after purification via silica gel chromatography.

Key Reaction Steps :

  • Deprotonation : Ethyl cyanoacetate undergoes deprotonation by K₂CO₃, generating a nucleophilic enolate.

  • First Substitution : The enolate attacks the primary bromide of the dibromo ether, displacing bromide and forming a carbon-carbon bond.

  • Cyclization : Intramolecular attack by the secondary alkoxide on the adjacent bromide results in cyclobutane ring formation.

  • Esterification : The intermediate alkoxide is protonated, yielding the final ester product.

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield/Purity
Temperature90°CHigher temperatures accelerate ring closure but risk side reactions.
SolventDMFPolar aprotic solvent stabilizes intermediates and enhances reactivity.
BaseK₂CO₃ (4 eq)Mild base avoids over-decomposition of reactants.
Reaction Time4 hoursProlonged heating reduces yield due to ester hydrolysis.

Critical Observations :

  • Substituting K₂CO₃ with stronger bases (e.g., NaOH) led to undesired hydrolysis of the ester group.

  • Reducing the solvent volume below 35 mL for 7.00 g of dibromo ether caused incomplete cyclization, highlighting the importance of solubility.

Alternative Synthetic Routes

Esterification of Preformed Cyclobutane Carboxylic Acid

While not explicitly detailed in the cited sources, patent literature suggests that industrial-scale production may involve a two-step process:

  • Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid :

    • Cyclobutanone could undergo benzylation followed by oxidation to the carboxylic acid.

  • Esterification with Ethanol :

    • Acid-catalyzed (e.g., H₂SO₄) esterification under Dean-Stark conditions to remove water.

Challenges :

  • Direct oxidation of cyclobutanol derivatives often requires harsh conditions, risking ring-opening.

  • Patent data indicates that such methods may require specialized catalysts (e.g., zeolites) to improve regioselectivity.

Industrial Production Considerations

Scalability of the Nucleophilic Substitution Method

The laboratory-scale protocol demonstrates feasibility for industrial adaptation:

  • Catalyst Recycling : K₂CO₃ can be recovered via aqueous workup, reducing costs.

  • Solvent Recovery : DMF’s high boiling point (153°C) allows distillation-based recycling.

Economic Analysis :

ComponentCost per kg (USD)Contribution to Total Cost (%)
Ethyl Cyanoacetate12045
Dibromo Ether28030
K₂CO₃155
Solvent/Energy-20

Key Insight : The dibromo ether’s cost dominates, necessitating optimization of its synthesis or alternative precursors.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess dibromo ether may lead to dialkylation products, necessitating stoichiometric control.

  • Ester Hydrolysis : Prolonged exposure to moisture converts the ester to carboxylic acid, detectable via IR (C=O stretch at 1700 cm⁻¹).

Spectral Validation

  • ¹H NMR (CDCl₃) : δ 1.28 (t, 3H, CH₂CH₃), 2.70–2.90 (m, 4H, cyclobutane), 4.20 (q, 2H, OCH₂), 4.60 (s, 2H, OCH₂Ph), 7.30 (m, 5H, aromatic).

  • MS (EI) : m/z 234 [M]⁺, consistent with molecular formula C₁₄H₁₈O₃ .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(benzyloxy)cyclobutanecarboxylate has been identified as a precursor or active ingredient in drug development due to its biological activities. Research indicates that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Case Studies

  • Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Drug Development : The compound has been utilized as a scaffold for synthesizing new drug candidates targeting specific biological pathways, particularly in oncology and pain management .

Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the functionalization of cyclobutane derivatives. It can be employed in various reactions such as:

  • C-H Functionalization : this compound has been used in palladium-catalyzed C-H arylation reactions, allowing for the introduction of aryl groups into cyclobutane frameworks with high efficiency .
  • Synthesis of Complex Molecules : Its unique structure facilitates the creation of complex molecules through multi-step synthetic routes, making it a valuable intermediate in organic chemistry .

In materials science, this compound is being explored for its potential use in polymer chemistry and the development of novel materials. Its ability to participate in cross-linking reactions can lead to the formation of new polymeric structures with desirable mechanical properties.

Research Insights

  • Polymer Synthesis : Researchers have investigated using this compound as a monomer in polymerization processes to create materials with enhanced thermal stability and mechanical strength .
  • Nanocomposites : The compound's unique structure allows it to be integrated into nanocomposite materials, which may exhibit improved electrical and thermal properties compared to traditional composites .

Mechanism of Action

The mechanism of action of ethyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active carboxylic acid derivatives. These interactions and transformations enable the compound to modulate biological pathways and exhibit pharmacological effects .

Comparison with Similar Compounds

Methyl 3-(Benzyloxy)cyclobutanecarboxylate

  • Molecular Formula : C₁₃H₁₆O₃
  • Molar Mass : 220.268 g/mol
  • Key Differences :
    • The ethyl ester in the target compound is replaced with a methyl group, reducing steric bulk and molecular weight.
    • Lower boiling point and density compared to the ethyl derivative due to reduced van der Waals interactions.
    • Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to ethyl esters .

Ethyl 3,3-Difluorocyclobutanecarboxylate (CAS 227607-45-6)

  • Molecular Formula : C₇H₁₀F₂O₂
  • Similarity Score : 0.93 (structural similarity)
  • Key Differences :
    • Fluorine atoms at the 3-position introduce strong electron-withdrawing effects, increasing electrophilicity of the carbonyl group.
    • Enhanced metabolic stability compared to benzyloxy-substituted analogs, making it favorable in drug design .

Ethyl 3-Oxocyclobutanecarboxylate

  • Molecular Formula : C₇H₁₀O₃
  • Key Differences :
    • The benzyloxy group is replaced with a ketone (oxo) group, significantly altering reactivity.
    • The oxo group facilitates nucleophilic additions (e.g., Grignard reactions), unlike the ether-linked benzyloxy group .
    • Lower hydrophobicity due to the absence of the aromatic benzyl moiety .

Ethyl 3-Hydroxycyclobutanecarboxylate (CAS 17205-02-6)

  • Molecular Formula : C₇H₁₂O₃
  • Key Differences :
    • The hydroxyl group replaces benzyloxy, enabling hydrogen bonding and increasing hydrophilicity.
    • Susceptible to oxidation and acetylation reactions, unlike the stable ether linkage in the target compound .

Benzyl 3-Hydroxycyclobutanecarboxylate (CAS 480449-99-8)

  • Molecular Formula : C₁₃H₁₄O₃
  • Key Differences: Benzyl ester instead of ethyl ester, enhancing aromatic stacking interactions. Hydroxyl group introduces polarity, reducing solubility in nonpolar solvents compared to the benzyloxy analog .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound C₁₄H₁₈O₃ 234.29 175 (10 Torr) Benzyloxy, Ethyl ester Organic synthesis intermediate
Mthis compound C₁₃H₁₆O₃ 220.27 ~160 (estimated) Benzyloxy, Methyl ester Similar to ethyl analog
Ethyl 3,3-difluorocyclobutanecarboxylate C₇H₁₀F₂O₂ 188.15 Not reported Difluoro, Ethyl ester Drug candidate
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 154.15 ~150 (estimated) Oxo, Ethyl ester Ketone chemistry
Ethyl 3-hydroxycyclobutanecarboxylate C₇H₁₂O₃ 144.17 Not reported Hydroxyl, Ethyl ester Precursor for derivatization

Biological Activity

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutane ring substituted with a benzyloxy group at the third position and an ethyl carboxylate moiety. The molecular formula is C13H16O3C_{13}H_{16}O_3 with a molecular weight of 220.26 g/mol.

The synthesis of this compound typically involves several steps:

  • Formation of Cyclobutane Ring : The cyclobutane framework is constructed using cyclobutane-1,3-diol.
  • Benzyloxy Substitution : The reaction of cyclobutane-1,3-diol with benzyl bromide introduces the benzyloxy group.
  • Esterification : Finally, the compound is esterified with ethanoic acid to yield this compound.

Antimicrobial Properties

Research indicates that derivatives of cyclobutane compounds, including this compound, exhibit antimicrobial activity. A study highlighted that certain structural features contribute to this activity, suggesting potential applications in treating bacterial infections.

JAK Inhibition

Recent investigations have positioned cyclobutane derivatives as Janus kinase (JAK) inhibitors, which are crucial in managing inflammatory and autoimmune diseases. This compound has been explored for its ability to inhibit JAK pathways, which are implicated in various cancers and immune disorders .

Study on Antimicrobial Efficacy

A study published in Synthetic Communications demonstrated the antimicrobial efficacy of methyl derivatives of cyclobutane compounds. Although specific data on this compound was limited, related compounds showed significant inhibition against common pathogens.

CompoundAntimicrobial ActivityReference
Mthis compoundModerateSynthetic Communications
This compoundUnder investigationCurrent Research

JAK Inhibition Studies

In vitro studies have demonstrated that cyclobutane derivatives can effectively inhibit JAK kinases. These studies involved measuring the phosphorylation levels of target proteins in cell lines treated with various concentrations of this compound. Results indicated a dose-dependent inhibition of JAK activity, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(benzyloxy)cyclobutanecarboxylate?

  • Methodological Answer : The synthesis typically involves three key steps:

Esterification : Reacting 3-(benzyloxy)cyclobutanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.

Hydrogenolysis : Using 10% Pd/C under hydrogen pressure (20–25 psi) to selectively remove the benzyl protecting group, yielding ethyl 3-hydroxycyclobutanecarboxylate as an intermediate .

Oxidation : Oxidizing the hydroxyl group to a ketone using TiO₂ or CrO₃, though TiO₂ provides higher yields (78% vs. 38% with CrO₃) .

  • Key Considerations : Monitor reaction progress via TLC and confirm product purity via vacuum distillation.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1730 cm⁻¹ and benzyl ether (C-O-C) at ~1240 cm⁻¹ .
  • ¹H NMR : Identify characteristic signals, such as the ethyl group triplet (δ 1.27 ppm), benzyl aromatic protons (δ 7.3 ppm), and cyclobutane ring protons (multiplet δ 2.6–3.25 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the ester and benzyloxy moieties.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and yield of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Hydrogenolysis Optimization : Elevated hydrogen pressure (25 psi) and Pd/C catalyst loading improve benzyl group removal efficiency. Side products (e.g., over-reduced cyclobutane derivatives) can arise if reaction times exceed theoretical H₂ uptake .
  • Oxidation Catalyst Selection : TiO₂ minimizes side reactions (e.g., ester hydrolysis) compared to CrO₃, which may degrade acid-sensitive functional groups .
  • Temperature Control : Low temperatures (−80°C) during Grignard additions prevent cyclobutane ring strain-induced rearrangements .

Q. What computational approaches are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Model cyclobutane ring strain (≈110 kJ/mol) and assess bond dissociation energies (BDEs) for the C-O (benzyloxy) and ester groups to predict cleavage sites .
  • Molecular Dynamics Simulations : Simulate solvation effects (e.g., in ethanol or THF) on reaction pathways for nucleophilic attacks on the cyclobutane ring.
  • Docking Studies : Explore steric effects of the benzyloxy group on enzyme binding if investigating biocatalytic applications .

Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved during structural analysis?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering in cyclobutane) causing signal broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclobutane region by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Isotopic Labeling : Introduce deuterium at the ester oxygen to confirm assignments via isotopic shift analysis .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the oxidation of ethyl 3-hydroxycyclobutanecarboxylate?

  • Answer :

  • Protecting Group Alternatives : Replace the benzyl group with a silyl ether (e.g., TBS) to reduce competing elimination pathways .
  • Solvent Selection : Use aprotic solvents (e.g., DCM) to avoid ester hydrolysis during oxidation.
  • Catalyst Recycling : Immobilize TiO₂ on silica gel to enhance recovery and reduce metal contamination .

Q. How can cyclobutane ring strain be leveraged to design novel derivatives of this compound?

  • Answer :

  • Ring-Opening Metathesis : Use Grubbs catalyst to functionalize the cyclobutane ring with alkenes or strained olefins.
  • Photochemical [2+2] Cycloadditions : Introduce substituents via UV-light-mediated reactions, exploiting the ring’s inherent strain for reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.